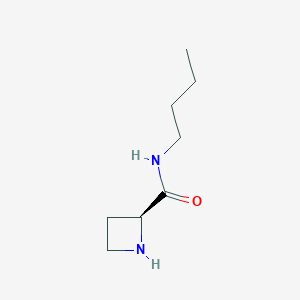

(S)-N-Butylazetidine-2-carboxamide

Description

(S)-N-Butylazetidine-2-carboxamide is a chiral small molecule featuring a four-membered azetidine ring substituted with a butyl group at the nitrogen and a carboxamide moiety at the second position. Azetidines are notable for their ring strain due to the small cyclic structure, which can enhance binding affinity in biological targets while influencing solubility and metabolic stability . The (S)-configuration introduces stereochemical specificity, making it relevant in medicinal chemistry for applications such as enzyme inhibition or receptor modulation.

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

(2S)-N-butylazetidine-2-carboxamide |

InChI |

InChI=1S/C8H16N2O/c1-2-3-5-10-8(11)7-4-6-9-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 |

InChI Key |

WOJMUKUEKGCDGX-ZETCQYMHSA-N |

Isomeric SMILES |

CCCCNC(=O)[C@@H]1CCN1 |

Canonical SMILES |

CCCCNC(=O)C1CCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Butylazetidine-2-carboxamide typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of N-butylamine with a suitable azetidine precursor, such as azetidine-2-carboxylic acid, under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of (S)-N-Butylazetidine-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Butylazetidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, (S)-N-Butylazetidine-2-carboxamide has been investigated for its potential therapeutic properties. It may act as a lead compound for developing drugs targeting specific diseases or biological pathways. Its chiral nature allows it to interact selectively with biological targets, enhancing its efficacy in therapeutic applications.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of azetidine, including (S)-N-Butylazetidine-2-carboxamide, exhibited significant antimicrobial activity against Mycobacterium tuberculosis. The mechanism involved the inhibition of essential biosynthetic pathways critical for bacterial survival.

Biological Research

In biological research, this compound is utilized to study enzyme-substrate interactions and the effects of chirality on biological systems. Its structure enables researchers to probe mechanisms of enzyme catalysis and inhibition.

Case Study: Neuroprotective Effects

Research on neuroprotective properties indicated that (S)-N-Butylazetidine-2-carboxamide could reduce oxidative stress markers in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Industrial Applications

In the industrial sector, (S)-N-Butylazetidine-2-carboxamide is explored for producing specialty chemicals and advanced materials. Its unique properties may be harnessed in developing new polymers and coatings.

Table 1: Summary of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Medicinal Chemistry | Lead compound for drug development | |

| Biological Research | Study of enzyme interactions | |

| Industrial Chemistry | Production of specialty chemicals | |

| Antimicrobial Activity | Inhibition of Mycobacterium tuberculosis | |

| Neuroprotective Potential | Reduction of oxidative stress in neuronal cells |

Research Findings and Insights

Recent studies have utilized Quantitative Structure-Activity Relationship (QSAR) modeling to predict the biological activity of azetidine derivatives. These models indicate that structural modifications can enhance their efficacy against specific targets. Additionally, computational docking studies suggest promising binding affinities with various targets involved in cancer and inflammatory pathways, supporting the compound's potential as a lead for drug development.

Mechanism of Action

The mechanism of action of (S)-N-Butylazetidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between (S)-N-Butylazetidine-2-carboxamide and related compounds derived from the provided evidence:

Key Comparisons

Ring Size and Strain

- Azetidine (4-membered) : The smaller ring in (S)-N-Butylazetidine-2-carboxamide introduces significant ring strain, which may enhance reactivity and binding to rigid biological targets. However, this strain can also reduce synthetic accessibility and stability compared to five-membered pyrrolidine derivatives .

- Pyrrolidine (5-membered) : Compounds like those in and referenced in (e.g., Demizu et al., 2012) exhibit reduced ring strain, improving synthetic yield and stability. Pyrrolidine carboxamides are widely used in peptide design due to their balance of flexibility and conformational restraint .

Substituent Effects

Research Findings and Data Gaps

While the provided evidence lacks direct data on (S)-N-Butylazetidine-2-carboxamide, inferences can be drawn from structural analogs:

- Synthetic Challenges : Azetidine synthesis often requires specialized reagents (e.g., ring-closing metathesis) compared to pyrrolidine derivatives, which are more routinely accessible .

- Biological Activity : Pyrrolidine carboxamides with aromatic groups () are frequently explored as protease inhibitors or kinase modulators, whereas azetidine derivatives may target rigid enzymes like transaminases .

Biological Activity

(S)-N-Butylazetidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of (S)-N-butylazetidine-2-carboxamide typically involves the formation of an azetidine ring followed by the introduction of a butyl group and a carboxamide functional group. Various synthetic routes have been explored, focusing on achieving high enantiomeric purity and yield. For example, recent advancements in synthetic strategies have highlighted the versatility of azetidines in drug development, showcasing their potential as bioactive scaffolds .

Antimicrobial Activity

Recent studies have indicated that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (S)-N-butylazetidine-2-carboxamide have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The structure-activity relationship indicates that modifications to the azetidine ring can enhance antimicrobial efficacy .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| (S)-N-butylazetidine-2-carboxamide | M. tuberculosis | 12.5 |

| N-cycloheptylquinoline-2-carboxamide | M. tuberculosis | 6.25 |

| N-benzyl-2-naphthamide | M. tuberculosis | 7.5 |

Anti-Cancer Properties

Azetidine derivatives have also been explored for their anti-cancer properties. Specific studies suggest that (S)-N-butylazetidine-2-carboxamide may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, indicating potential for further development as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The biological activity of (S)-N-butylazetidine-2-carboxamide is influenced by its structural features. The presence of the butyl group and the carboxamide moiety are crucial for enhancing solubility and biological interaction with target proteins. Research has shown that variations in alkyl chain length and branching can significantly affect the compound's potency and selectivity against specific biological targets .

Case Studies

- Antimycobacterial Activity : A study evaluating various azetidine derivatives found that modifications to the azetidine structure could lead to enhanced activity against M. tuberculosis, with some compounds exhibiting MIC values lower than established antibiotics like isoniazid .

- Cytotoxicity Evaluation : In vitro testing on human cancer cell lines revealed that (S)-N-butylazetidine-2-carboxamide has a notable cytotoxic effect, with IC50 values indicating effective inhibition of cell growth compared to control compounds .

- Mechanistic Insights : Molecular docking studies have provided insights into how (S)-N-butylazetidine-2-carboxamide interacts with target enzymes, particularly those involved in metabolic pathways relevant to cancer progression and bacterial resistance mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (S)-N-Butylazetidine-2-carboxamide?

- Answer : The compound can be synthesized via carboxamide coupling reactions, typically involving activated esters or acyl chlorides. For example, reacting azetidine-2-carboxylic acid derivatives with N-butylamine in the presence of coupling agents like HATU or EDC, followed by chiral resolution to isolate the (S)-enantiomer. Solvents such as acetonitrile or dichloromethane, and bases like triethylamine, are often employed to optimize yield and purity . Key steps include:

- Activation : Use of carbodiimides to generate reactive intermediates.

- Chiral separation : Chromatographic techniques (e.g., HPLC with chiral columns) or crystallization to isolate the desired stereoisomer .

Q. Which spectroscopic techniques are most effective for characterizing (S)-N-Butylazetidine-2-carboxamide?

- Answer : A combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography is recommended:

- 1H/13C NMR : Assign stereochemistry and confirm substituent positions by comparing chemical shifts to computational predictions (e.g., DFT calculations) .

- X-ray crystallography : Resolve absolute configuration and analyze intermolecular interactions (e.g., hydrogen bonding) in crystalline forms .

- Mass spectrometry : Validate molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling (S)-N-Butylazetidine-2-carboxamide?

- Answer : Adhere to OSHA and GHS guidelines:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Operate in fume hoods to avoid inhalation of aerosols .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and light .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (S)-N-Butylazetidine-2-carboxamide?

- Answer : Conduct a systematic review of experimental variables:

- Purity assessment : Verify compound purity via HPLC (>98%) and rule out impurities as confounding factors .

- Assay conditions : Compare buffer systems (e.g., pH, ionic strength) and cell lines used in pharmacological studies .

- Dose-response curves : Replicate studies across multiple models (e.g., in vitro vs. in vivo) to validate dose-dependent effects .

Q. What strategies are used to study the conformational dynamics of (S)-N-Butylazetidine-2-carboxamide in solution?

- Answer : Utilize:

- Dynamic NMR : Monitor ring puckering and N-butyl chain flexibility through variable-temperature experiments .

- Molecular dynamics (MD) simulations : Predict solvent interactions (e.g., water vs. DMSO) and free-energy landscapes .

- Circular dichroism (CD) : Track stereochemical stability under thermal or pH stress .

Q. How can ecological risks be assessed for (S)-N-Butylazetidine-2-carboxamide when toxicity data are limited?

- Answer : Apply predictive modeling and surrogate

- QSAR models : Estimate biodegradation and bioaccumulation potential using software like EPI Suite .

- Read-across analysis : Compare structural analogs (e.g., pyrrolidine carboxamides) with known ecotoxicological profiles .

- Microcosm studies : Test soil/water mobility and microbial degradation in controlled environments .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.